
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a naphthalene ring system substituted with a carboxylic acid, a fluorophenyl group, and a hydroxy group, with an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Naphthalene Derivative Formation: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce the carboxylic acid group.
Fluorophenyl Substitution:
Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields .
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-keto-, ethyl ester.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl alcohol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-Naphthalenecarboxylic acid, 7-(4-chlorophenyl)-4-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 7-(4-bromophenyl)-4-hydroxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 7-(4-methylphenyl)-4-hydroxy-, ethyl ester
Uniqueness
The presence of the fluorophenyl group in 2-Naphthalenecarboxylic acid, 7-(4-fluorophenyl)-4-hydroxy-, ethyl ester imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This makes it particularly valuable in applications requiring specific electronic characteristics .
特性
分子式 |
C19H15FO3 |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
ethyl 7-(4-fluorophenyl)-4-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H15FO3/c1-2-23-19(22)15-10-14-9-13(5-8-17(14)18(21)11-15)12-3-6-16(20)7-4-12/h3-11,21H,2H2,1H3 |
InChIキー |
WJHSAAXQNPRVNJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


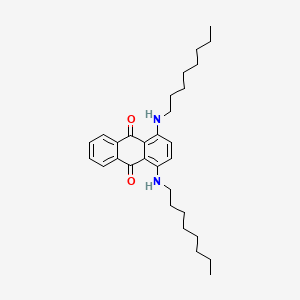
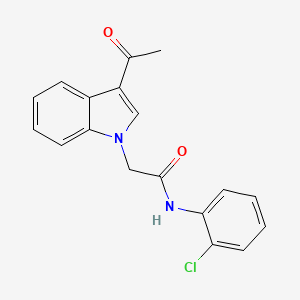


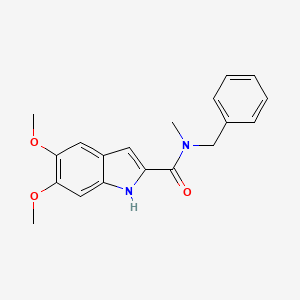
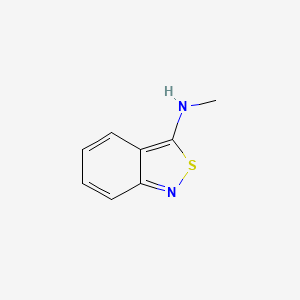
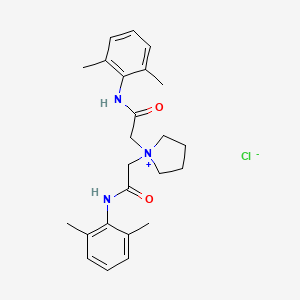
![5-(Butane-1-sulfonyl)-3-(1h-pyrazol-4-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14165675.png)
![2-Bromo-7-chloro-4-fluorobenzo[d]thiazole](/img/structure/B14165679.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
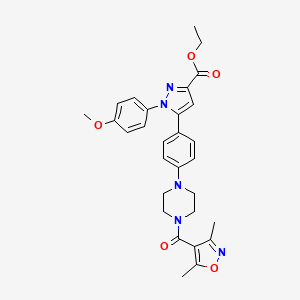
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)
![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
